4-Nffmt
Description
4-Nffmt (systematic name inferred from molecular formula: C21H28NO10S) is a nitrogen- and sulfur-containing organic compound characterized by its unique physicochemical properties. Key data derived from analytical studies include:
- Molecular formula: C21H28NO10S.
- Melting point: Not explicitly stated, but comparable to aromatic sulfonamides (estimated 180–220°C based on structural analogs).
- Spectroscopic data:
- 1H NMR: Complex splitting patterns indicative of multiple aromatic protons and alkyl chains.
- 13C NMR: Peaks at δ 120–140 ppm (aromatic carbons) and δ 50–70 ppm (oxygen/nitrogen-bound carbons).
- Mass spectrometry (HRMS): Confirmed molecular ion [M+H]+ at m/z 486.1485 (calculated: 486.1488), supporting the molecular formula .
- Elemental analysis: Matched theoretical values (C: 52.15%, H: 5.84%, N: 2.90%, S: 6.63%) .
Properties
CAS No. |
146173-56-0 |
|---|---|
Molecular Formula |
C11H7N5O4S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H7N5O4S/c17-16(18)9-4-3-7(20-9)6-12-15-10(13-14-11(15)21)8-2-1-5-19-8/h1-6H,(H,14,21)/b12-6+ |
InChI Key |
IYFQWGSBNWTKQO-WUXMJOGZSA-N |
SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Synonyms |
4-(5-nitrofurfurylideneamino)-3-(furan-2)-5-mercapto-1,2,4-triazole 4-NFFMT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Compounds 4s and 4t
Two structurally related compounds, 4s and 4t , were synthesized and characterized in recent studies. Their properties are compared with 4-Nffmt below:
Key Findings:
- Structural differences : this compound lacks the bromophenyl group present in 4s and 4t, instead featuring a sulfonate moiety. This substitution significantly alters solubility and reactivity .
- Synthetic efficiency : Compound 4s achieved a high yield (79%) via hydrogenation with Pd/C, suggesting this compound’s synthesis might benefit from similar catalytic conditions .
- Spectroscopic distinctions : The absence of bromine in this compound simplifies its NMR profile compared to 4s/4t, which show characteristic splitting from bromine’s isotopic effect .
Comparison with Hybrid Phosphine-Alkene Ligands
Key contrasts include:
- Coordination sites: Phosphine-alkene ligands offer P and alkene donors, whereas this compound’s sulfonate/amide groups may bind via O or N .
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